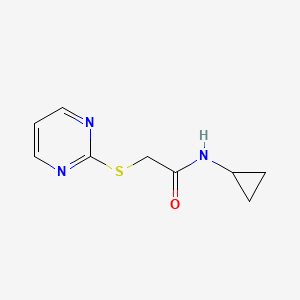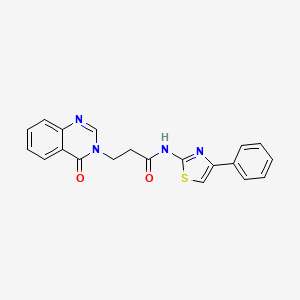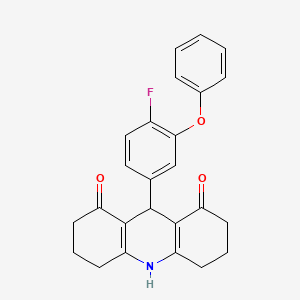![molecular formula C20H20FN3O2S2 B3448377 1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B3448377.png)
1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-[(4-methylphenyl)sulfonyl]piperazine
Vue d'ensemble
Description
1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-[(4-methylphenyl)sulfonyl]piperazine is a compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as "compound X" in the literature. Its unique chemical structure has led to a variety of potential applications in the fields of biochemistry, pharmacology, and neuroscience. In
Applications De Recherche Scientifique
Compound X has been extensively studied for its potential use in a variety of scientific research applications. One of the most promising applications is in the field of neuroscience. Studies have shown that compound X can modulate the activity of certain neurotransmitter receptors, leading to changes in synaptic plasticity and neuronal excitability. This has potential implications for the treatment of neurological disorders such as epilepsy and depression.
Mécanisme D'action
The mechanism of action of compound X is complex and involves the modulation of several different neurotransmitter receptors. Studies have shown that compound X can bind to and activate the GABA-A receptor, leading to a decrease in neuronal excitability. Additionally, compound X has been shown to modulate the activity of the 5-HT2A receptor, leading to changes in synaptic plasticity and neuronal excitability.
Biochemical and Physiological Effects
Compound X has been shown to have a variety of biochemical and physiological effects. Studies have shown that compound X can modulate the activity of certain neurotransmitter receptors, leading to changes in synaptic plasticity and neuronal excitability. Additionally, compound X has been shown to have antioxidant and anti-inflammatory properties, which may have potential implications for the treatment of neurodegenerative disorders such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using compound X in lab experiments is its unique chemical structure, which allows for the modulation of several different neurotransmitter receptors. Additionally, compound X has been shown to have low toxicity and high solubility, making it an ideal candidate for in vitro and in vivo studies. However, one of the main limitations of using compound X in lab experiments is its high cost and limited availability.
Orientations Futures
There are several potential future directions for research on compound X. One area of interest is the development of novel compounds that are structurally similar to compound X but have improved pharmacological properties. Additionally, further studies are needed to elucidate the precise mechanism of action of compound X and its potential implications for the treatment of neurological disorders. Finally, studies are needed to explore the potential use of compound X in other fields such as oncology and immunology.
Conclusion
In conclusion, 1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-[(4-methylphenyl)sulfonyl]piperazine is a compound that has been extensively studied for its potential use in scientific research. Its unique chemical structure and potential applications in the fields of biochemistry, pharmacology, and neuroscience make it an ideal candidate for further study. While there are limitations to its use in lab experiments, the potential benefits of studying this compound are significant. Further research is needed to fully elucidate the mechanism of action of compound X and its potential implications for the treatment of neurological disorders.
Propriétés
IUPAC Name |
4-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2S2/c1-15-2-8-18(9-3-15)28(25,26)24-12-10-23(11-13-24)20-22-19(14-27-20)16-4-6-17(21)7-5-16/h2-9,14H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRVWJXJLMDXBAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC(=CS3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-4-[(4-methylphenyl)sulfonyl]piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B3448300.png)
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3448305.png)

![N-(2,3-dichlorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B3448324.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3448325.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B3448331.png)
![N-(3,4-dichlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B3448336.png)


![2-methoxy-5-{[3-(1-oxo-4-phenyl-2(1H)-phthalazinyl)propanoyl]amino}benzamide](/img/structure/B3448355.png)
![N-benzyl-3-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]propanamide](/img/structure/B3448362.png)
![ethyl [5,7-dimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B3448394.png)
![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide](/img/structure/B3448399.png)